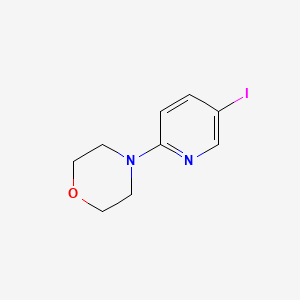

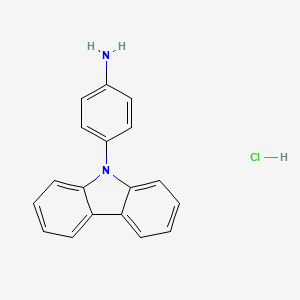

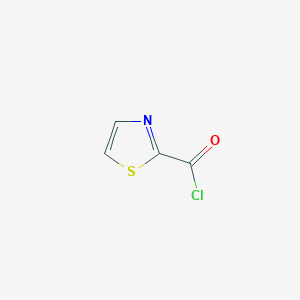

2-Methyl-4-piperidin-1-yl-benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound of interest, 2-Methyl-4-piperidin-1-yl-benzaldehyde, is related to a class of organic compounds that feature a piperidine structure, which is a six-membered heterocyclic ring containing one nitrogen atom. Piperidine derivatives are known for their diverse range of biological activities and applications in organic synthesis. The papers provided discuss various piperidine derivatives and their synthesis, molecular structure, and potential applications, which can offer insights into the properties and reactions of the compound .

Synthesis Analysis

The synthesis of piperidine derivatives often involves catalytic processes and the formation of complex intermediates. For instance, the use of 2-piperidino-1,2,2-triphenylethanol as a catalyst for the arylation of aldehydes demonstrates the potential for creating chiral compounds with high enantiomeric excess, which is crucial for producing pharmaceuticals with the desired biological activity . Similarly, the synthesis of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through condensation reactions highlights the versatility of piperidine derivatives in forming structurally diverse molecules . These studies provide a foundation for understanding the synthetic routes that could be applied to 2-Methyl-4-piperidin-1-yl-benzaldehyde.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often characterized by spectroscopic techniques and X-ray crystallography. The crystal structure of 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol reveals a chair conformation of the piperidine ring, which is a common feature in piperidine chemistry due to its stability . The geometry around the nitrogen and sulfur atoms in these compounds can vary, leading to different reactivity profiles . Understanding the molecular structure is essential for predicting the chemical behavior of 2-Methyl-4-piperidin-1-yl-benzaldehyde.

Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including arylation, acylation, and oxime formation, as evidenced by the studies provided. The enantioselective arylation of aldehydes using piperidine-based catalysts is a reaction that can be used to synthesize chiral alcohols, which are valuable in medicinal chemistry . The formation of oximes and the subsequent characterization of their molecular structure, as seen in the synthesis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, further demonstrates the reactivity of the piperidine moiety . These reactions are relevant to the potential transformations that 2-Methyl-4-piperidin-1-yl-benzaldehyde could undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For example, the presence of hydrogen bonding and C-H...π interactions can stabilize certain conformations and influence the compound's solubility and melting point . The vibrational spectra and molecular structure analysis of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one provide valuable information on the conformational preferences and stability of piperidine derivatives . These properties are crucial for understanding the behavior of 2-Methyl-4-piperidin-1-yl-benzaldehyde in different environments and its potential applications.

Wissenschaftliche Forschungsanwendungen

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Compounds with piperidine moiety show a wide variety of biologic activities .

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Eigenschaften

IUPAC Name |

2-methyl-4-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-11-9-13(6-5-12(11)10-15)14-7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOTIXHXNECBHMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N2CCCCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30389835 |

Source

|

| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-piperidin-1-yl-benzaldehyde | |

CAS RN |

103893-37-4 |

Source

|

| Record name | 2-Methyl-4-(piperidin-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30389835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)

![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1306203.png)